4-Chloroquinazoline-6-carbaldehyde
Description
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Properties
IUPAC Name |
4-chloroquinazoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGNXIWTMFCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726764 | |
| Record name | 4-Chloroquinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-05-2 | |
| Record name | 4-Chloro-6-quinazolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroquinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of 4 Chloroquinazoline 6 Carbaldehyde As a Key Synthetic Building Block
Reactivity of the 4-Chloro Substituent
The chlorine atom at the C4 position of the quinazoline (B50416) ring is susceptible to nucleophilic substitution. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system. nih.gov
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.org 4-Chloroquinazoline-6-carbaldehyde can participate in Suzuki coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group. nih.govnih.gov This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse substituents at the 4-position. researchgate.netorganic-chemistry.org
The Buchwald-Hartwig amination is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction is widely used to synthesize arylamines. organic-chemistry.org this compound can be subjected to Buchwald-Hartwig amination to introduce various amino groups at the 4-position, leading to the synthesis of 4-aminoquinazoline derivatives. nih.govnih.gov
Reactivity of the 6-Carbaldehyde Group
The aldehyde group at the 6-position is a versatile functional group that can undergo a variety of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other derivatives.
Computational and Spectroscopic Characterization of 4 Chloroquinazoline 6 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the structure and reactivity of molecules. nih.gov These computational methods allow for the prediction of various molecular properties, offering insights that complement experimental data. For quinazoline (B50416) derivatives, DFT has been employed to understand structure-property relationships and reaction mechanisms. researchgate.netuobaghdad.edu.iq
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the structure of 4-Chloroquinazoline-6-carbaldehyde can be fully optimized to find its minimum energy conformation. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular stability; a large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For similar quinazoline derivatives, these calculations have been crucial in assessing their stability and potential reactivity. uobaghdad.edu.iq Theoretical studies on related platinum(IV) complexes show that a larger HOMO-LUMO gap indicates greater stability. nih.gov
Prediction of Spectroscopic Parameters (e.g., UV-Vis Spectra)
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov
For quinazoline derivatives, electronic absorption spectra are typically characterized by intense broad bands in the ultraviolet region. researchgate.net For example, studies on 2,6,8-triaryl-4-(phenylethynyl)quinazolines show intense absorption bands between 270-295 nm. researchgate.net By applying TD-DFT calculations to the optimized geometry of this compound, its characteristic absorption wavelengths (λmax) can be predicted, providing insight into its photophysical properties. nih.gov
Mechanistic Insights from Theoretical Calculations
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating energy barriers. nih.gov This provides a deeper understanding of reaction pathways and selectivity. For instance, computational studies have been used to explain the selectivity of formylation reactions in the synthesis of quinolinecarbaldehydes, which are structurally related to the target compound. researchgate.net
In the context of quinazoline synthesis, theoretical calculations can shed light on the mechanisms of various synthetic routes, such as cyclization and condensation steps. frontiersin.orgnih.gov DFT studies on the cycloaddition of benzaldehyde (B42025) with homophthalic anhydride, for example, have detailed the role of the catalyst and the binding of the reactants. fao.org Similarly, investigations into N-heterocyclic carbene (NHC) catalyzed reactions have used DFT to identify the rate-determining step and explore the origin of stereoselectivity. rsc.orgacs.org These approaches could be applied to understand the synthesis and reactions of this compound.
Analysis of Charge Distribution and Dipole Moments
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of charge distribution through methods like Natural Bond Orbital (NBO) analysis. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR and ¹³C NMR spectroscopy provide information about the hydrogen and carbon framework of a molecule, respectively. While specific experimental data for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on data from analogous structures. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring and the aldehyde proton.
Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically around 10.0-10.3 ppm. chemicalbook.com
Quinazoline Ring Protons: The protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-7, H-8) and the pyrimidine (B1678525) ring (H-2) would appear in the aromatic region (approximately 7.5-9.5 ppm). frontiersin.org The proton at position 2 (H-2) is typically the most downfield of the ring protons. frontiersin.org The specific chemical shifts and coupling patterns would depend on the electronic effects of the chloro and carbaldehyde substituents. For example, in unsubstituted 2-phenylquinazoline, the H-2 proton appears at 9.30 ppm. frontiersin.org In various quinazoline derivatives, protons adjacent to nitrogen atoms or electron-withdrawing groups are shifted downfield. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is characteristically found far downfield, typically in the range of 190-193 ppm. rsc.org
Quinazoline Ring Carbons: The carbon atoms of the quinazoline core would appear in the aromatic region (approx. 115-165 ppm). The carbon atom attached to the chlorine (C-4) and the carbons of the pyrimidine ring (C-2, C-4, C-8a) would have distinct chemical shifts influenced by the electronegative nitrogen and chlorine atoms. nih.govacgpubs.org For instance, in related quinazolin-4(3H)-ones, the carbonyl carbon (C-4) appears around 160-163 ppm, while other aromatic carbons resonate between 114 and 148 ppm. acgpubs.orgrsc.org The C-4 carbon in 4-Chloroquinazoline (B184009) itself is found in a specific region that can be used for comparison. nih.gov
The following tables provide predicted NMR data based on values reported for structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CHO | ~10.1 | Singlet |
| H-2 | ~9.4 | Singlet |
| H-5 | ~8.7 | Singlet (or narrow doublet) |
| H-7 | ~8.1 | Doublet |
| H-8 | ~7.9 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CHO | ~191 |
| C-2 | ~160 |
| C-4 | ~161 |
| C-4a | ~151 |
| C-5 | ~129 |
| C-6 | ~135 |
| C-7 | ~134 |
| C-8 | ~128 |
| C-8a | ~124 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives is characterized by a series of absorption bands that correspond to the vibrational modes of their constituent bonds.
The quinazoline ring system gives rise to several characteristic absorption bands. Strong absorptions are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to the aromatic ring vibrations. nih.gov Additional bands of variable intensity can be found between 1500 and 1300 cm⁻¹. nih.gov The in-plane C-H deformation vibrations of the quinazoline ring are expected to appear in the 1290–1010 cm⁻¹ range, while the out-of-plane C-H deformation vibrations are typically observed between 1000 and 700 cm⁻¹. nih.gov
The substituents on the quinazoline ring also exhibit characteristic IR absorptions. The carbaldehyde group is readily identifiable by the strong C=O stretching vibration, which for aromatic aldehydes typically appears in the range of 1700–1680 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a key diagnostic peak, usually found as a pair of weak bands at approximately 2850 and 2750 cm⁻¹.
A representative, though general, depiction of the expected IR absorption bands for a substituted quinazolinone, which shares the core heterocyclic structure, is provided in the table below. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 |
| Aldehyde C-H | Stretching | ~2850, ~2750 |
| Carbonyl (C=O) | Stretching | ~1680 |
| Aromatic C=C/C=N | Stretching | 1635-1475 |
| C-H | In-plane deformation | 1290-1010 |
| C-H | Out-of-plane deformation | 1000-700 |
| C-Cl | Stretching | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron impact (EI) ionization would be a common method, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu
The fragmentation of this compound is anticipated to proceed through several key pathways. A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1), or the loss of a formyl radical (•CHO) to give an (M-29) peak. miamioh.edu Another likely fragmentation pathway involves the loss of the chlorine atom.
A study on a related compound, 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one, provides insight into the fragmentation of the chloro-substituted quinazoline core. sciencepublishinggroup.com While the substituents differ, the fragmentation of the heterocyclic ring system can be expected to show some similarities. In the case of the studied quinazolinone derivative, fragmentation included losses of small molecules and radicals from the ring system. sciencepublishinggroup.com
A plausible fragmentation pattern for this compound is outlined in the table below.
| Ion | m/z (relative to M⁺) | Likely Loss |
| [M]⁺ | M | - |
| [M+2]⁺ | M+2 | - |
| [M-1]⁺ | M-1 | H• |
| [M-29]⁺ | M-29 | •CHO |
| [M-35]⁺ / [M-37]⁺ | M-35 / M-37 | •Cl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related quinazoline and quinazolinone derivatives allows for a detailed prediction of its solid-state structure. researchgate.netnih.govnih.govnih.gov
The quinazoline ring system is expected to be essentially planar. The carbaldehyde and chloro substituents will lie in or very close to the plane of the quinazoline ring to maximize conjugation and minimize steric hindrance. The crystal packing of this compound is likely to be dominated by intermolecular interactions such as π-π stacking and hydrogen bonding.
Studies on similar quinazoline derivatives have shown that π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature, often leading to the formation of layered or herringbone packing arrangements. nih.gov The presence of the electronegative chlorine atom and the carbonyl group of the aldehyde can also facilitate weak C-H•••O and C-H•••N hydrogen bonds, further stabilizing the crystal lattice.
The table below presents typical crystallographic parameters for a related quinazoline derivative, 6-nitroquinazolin-4(3H)-one, which can serve as a reference for what might be expected for this compound. nih.gov
| Parameter | 6-nitroquinazolin-4(3H)-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5791 (3) |
| b (Å) | 13.0440 (6) |
| c (Å) | 7.6436 (3) |
| β (°) | 108.790 (2) |
| Volume (ų) | 714.89 (5) |
| Z | 4 |
The precise bond lengths and angles within the this compound molecule would be influenced by the electronic effects of the chloro and carbaldehyde substituents. The C-Cl bond length is expected to be in the typical range for an aryl chloride. The C=O bond of the aldehyde will be shorter than a C-O single bond, and the C-C bond connecting the aldehyde to the quinazoline ring will have some degree of double bond character due to resonance.
Future Directions and Emerging Research Avenues for 4 Chloroquinazoline 6 Carbaldehyde
Exploration of Novel Reaction Pathways
The established reactivity of 4-chloroquinazolines primarily involves nucleophilic substitution at the C4 position, where the chlorine atom is displaced by amines, alcohols, or thiols. beilstein-journals.org However, future research is poised to explore more intricate and novel reaction pathways that leverage both reactive sites of 4-Chloroquinazoline-6-carbaldehyde.
The aldehyde group at C6 is a versatile handle for a variety of chemical transformations. Beyond simple oxidation to a carboxylic acid or reduction to an alcohol, it can participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations can be performed in sequence or potentially in one-pot procedures with reactions at the C4 position, leading to complex molecular architectures.
Potential Derivatization Pathways:
| Transformation | Reaction Type | Potential Reagents | Resulting Derivative Structure |
| Reductive Amination | C-N Bond Formation | Primary/Secondary Amines + Reducing Agent (e.g., NaBH(OAc)₃) | 6-(Aminomethyl)quinazoline derivatives |
| Wittig Reaction | C=C Bond Formation | Phosphonium ylides | 6-Vinylquinazoline derivatives |
| Schiff Base Formation | C=N Bond Formation | Primary amines | 6-(Iminomethyl)quinazoline derivatives |
| Aldol Condensation | C-C Bond Formation | Ketones or other aldehydes | α,β-Unsaturated carbonyl derivatives |
| Grignard/Organolithium Addition | C-C Bond Formation | Grignard or organolithium reagents | Secondary alcohol derivatives at C6 |
The exploration of multicomponent reactions (MCRs) represents another significant frontier. mdpi.com An MCR involving this compound could, for instance, see the aldehyde participate in a reaction with an amine and a third component, while the C4-chloro group is subsequently displaced, all in a single synthetic operation. Such strategies dramatically increase molecular complexity and synthetic efficiency. Furthermore, transition-metal-catalyzed cross-coupling reactions, traditionally focused on the C4 position, could be adapted to involve the aldehyde or its derivatives, opening pathways to previously inaccessible structures.
Green Chemistry Principles in Synthesis and Derivatization
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov The synthesis and derivatization of this compound are ripe for innovation in this area.
Traditional methods for preparing the quinazoline (B50416) core often involve harsh reagents and high temperatures. For instance, the conversion of a quinazolinone to a 4-chloroquinazoline (B184009) typically employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which are hazardous and generate significant waste. researchgate.net Future research will focus on alternative, greener activation methods.
Emerging Green Synthetic Approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for reactions such as N-arylation at the C4 position. beilstein-journals.org This technology has been successfully applied to produce 4-anilinoquinazoline (B1210976) derivatives rapidly and efficiently. nih.gov
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a key goal. nih.govtandfonline.com Research into base-driven quinazoline synthesis in water demonstrates a move away from reliance on volatile organic compounds. nih.gov
Catalyst- and Solvent-Free Conditions: Some modern protocols allow for the synthesis of quinazolines from simple starting materials like aldehydes and 2-aminobenzophenones under solvent-free conditions, further enhancing the environmental profile of the synthesis. nih.gov
Atom Economy: Multicomponent reactions are inherently more atom-economical, as they combine multiple reactants into a single product with minimal byproducts. mdpi.com Designing MCRs for this compound derivatives aligns perfectly with green chemistry principles. nih.gov
By adopting these approaches, the environmental footprint associated with the lifecycle of this compound and its derivatives can be significantly reduced.
Development of Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of efficient and selective organic synthesis. For this compound, the development of novel catalytic systems is crucial for controlling reactivity at its two distinct functional sites and for enabling new types of transformations.
Transition-metal catalysis is a powerful tool for forming C-N and C-C bonds. While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are well-established for modifying the 4-position of quinazolines, there is ongoing research to develop more active, stable, and reusable catalysts. mdpi.com Copper-catalyzed reactions have also emerged as a cost-effective and efficient alternative for synthesizing substituted quinazolines. acs.orgnih.gov
Key Areas for Catalytic Development:
| Catalyst Type | Application Area | Potential Advantages |
| Palladium Complexes | Buchwald-Hartwig & Suzuki Couplings at C4 | High efficiency, broad substrate scope. mdpi.com |
| Copper Catalysts | C-N and C-C bond formation | Lower cost, unique reactivity profiles. acs.org |
| Organocatalysts | Metal-free synthesis and transformations | Avoids heavy metal contamination, green. nih.gov |
| Heterogeneous Catalysts | Recyclable synthesis | Ease of separation, reusability, suitable for flow chemistry. nih.govnih.gov |
| Dual Catalytic Systems | Orthogonal reactions at C4 and C6 | Ability to perform sequential or one-pot multi-step transformations with high selectivity. |
A particularly exciting avenue is the development of catalytic systems that can achieve site-selectivity. For example, a catalyst could be designed to promote a reaction at the aldehyde group while leaving the C4-chloro position intact, or vice versa. This would eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste, in line with green chemistry principles. nih.gov Furthermore, the use of heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide or molecular sieves, offers the significant advantage of easy separation and recyclability, making processes more sustainable and cost-effective. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. chimia.ch The synthesis and derivatization of this compound are well-suited for this technology.
Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This level of control can lead to higher yields, fewer byproducts, and the ability to safely handle reactive intermediates. For the multi-step synthesis of complex quinazoline derivatives, multiple flow reactors can be "telescoped" together, allowing a product from one step to be immediately used as a substrate in the next without isolation or purification. rsc.org
The integration of automation with flow chemistry creates powerful platforms for high-throughput experimentation and reaction optimization. nih.gov An automated system could rapidly screen a wide range of reaction conditions or synthesize a library of this compound derivatives by systematically varying the nucleophiles, coupling partners, or other reagents. chimia.ch This accelerates the discovery of new compounds and the optimization of synthetic routes. These automated platforms can combine synthesis, purification, and analysis into a seamless workflow, significantly reducing manual labor and accelerating the design-make-test-analyze cycle in drug discovery. chimia.chrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloroquinazoline-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step pathways, such as condensation of 4-chlorobenzaldehyde derivatives with aminopyridines, followed by cyclization and oxidation. Key steps include:
- Use of catalysts (e.g., palladium or copper) to mediate coupling reactions .
- Solvent selection (e.g., DMF or toluene) to optimize solubility and reaction kinetics .
- Temperature control during cyclization to prevent side reactions (e.g., over-oxidation).
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to assign chlorophenyl and aldehyde protons. The aldehyde proton typically appears as a singlet at ~9.8–10.2 ppm .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation, as inferred from SDS of similar chlorinated aldehydes .
- Work in a fume hood to avoid inhalation of fine particulates.
- Store under inert atmosphere (argon) to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?
- Computational Strategies :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., aldehyde vs. chlorinated ring) .
- Compare experimental values (from kinetic studies) with computed transition states to validate mechanisms .
- Case Study : For nucleophilic substitution at the quinazoline C-4 position, simulate solvent effects (PCM model) to predict whether polar aprotic solvents stabilize intermediates .
Q. How can contradictory spectroscopic and crystallographic data be resolved for this compound?
- Troubleshooting Approach :
- Cross-validate NMR assignments with NOESY/ROESY to confirm spatial proximity of substituents .
- Re-refine XRD data using SHELXL to check for disorder or twinning in the crystal lattice .
- Replicate synthesis to rule out impurities (e.g., residual solvents detected via -NMR) .
Q. What strategies optimize the solubility of this compound for biological assays?
- Experimental Design :
- Test co-solvents (e.g., DMSO:PBS mixtures) to balance solubility and biocompatibility .
- Derivatize the aldehyde group into prodrugs (e.g., Schiff bases) to enhance aqueous solubility while retaining activity .
Key Recommendations for Researchers
- Prioritize multi-technique validation (e.g., NMR + XRD) to address structural ambiguities .
- Explore regioselective functionalization using computational guidance to streamline drug discovery workflows .
- Adopt safety protocols from analogous chlorinated aldehydes until compound-specific SDS is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
